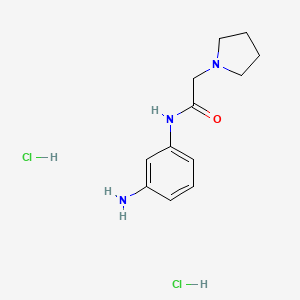

N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride

Description

Properties

IUPAC Name |

N-(3-aminophenyl)-2-pyrrolidin-1-ylacetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.2ClH/c13-10-4-3-5-11(8-10)14-12(16)9-15-6-1-2-7-15;;/h3-5,8H,1-2,6-7,9,13H2,(H,14,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBSQNLTLUIKCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=O)NC2=CC=CC(=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride typically involves:

- Preparation of the 3-aminophenyl acetamide intermediate.

- Introduction of the pyrrolidinyl moiety via alkylation or amide coupling.

- Formation of the dihydrochloride salt for enhanced stability and solubility.

This compound can be viewed as a derivative of m-aminophenylacetamide coupled with a 1-pyrrolidinyl substituent on the acetamide side chain.

Preparation of 3-Aminophenylacetamide Intermediate

A key precursor is 3-aminophenylacetamide, which can be synthesized via reduction of the corresponding nitro compound or direct acylation of 3-aminophenyl derivatives.

Reduction of 3-nitrobenzamide derivatives : According to Oncotarget supplementary materials, 3-amino-N-methylbenzamide was prepared by catalytic hydrogenation of N-methyl-3-nitrobenzamide using 10% palladium on carbon under hydrogen atmosphere or ammonium formate as a hydrogen source. The reaction proceeds in ethanol or methanol/dichloromethane mixtures at room temperature for 18-24 hours, yielding the amine in high purity and yield (~98-99%).

Acylation approach : 3-Aminophenyl derivatives can be acylated with chloroacetyl chloride in the presence of a base (e.g., aqueous sodium hydroxide) at low temperature (0 °C) to form 2-chloro-N-(3-aminophenyl)acetamide intermediates, which serve as alkylating agents for further substitution.

Formation of the Dihydrochloride Salt

The final compound is often isolated as the dihydrochloride salt to improve its physical properties:

Salt formation : After synthesis, the free base form of N-(3-aminophenyl)-2-(1-pyrrolidinyl)acetamide is treated with hydrochloric acid or hydrogen chloride gas to form the dihydrochloride salt. This step may be done by bubbling HCl gas into the reaction mixture or by adding concentrated hydrochloric acid under controlled temperature conditions (e.g., 35 °C) followed by filtration and washing.

Industrial synthesis considerations : In large-scale processes, the use of circulating mother liquors containing hydrochloric acid and acetic acid is common to optimize yield and reduce waste. The reaction mixture is heated (80-120 °C) for 12-30 hours, then cooled and filtered to isolate the product, with mother liquors recycled for further batches.

Summary Table of Preparation Steps

Detailed Research Findings and Notes

The use of 10% palladium on carbon with hydrogen or ammonium formate as a hydrogen donor is a mild and efficient method for reducing aromatic nitro groups to amines, preserving sensitive functional groups.

Alkylation reactions benefit from biphasic systems and the presence of catalytic iodide ions to enhance nucleophilicity and reaction rates.

The pyrrolidin-3-amine dihydrochloride salt can be selectively protected and deprotected during synthesis to improve yields and purity, as demonstrated by Boc protection and subsequent deprotection steps.

Industrial methods emphasize recycling of mother liquors containing hydrochloric acid and acetic acid to improve sustainability and reduce costs, with careful control of reaction temperature and duration to optimize conversion.

Analytical characterization including NMR (1H, 13C), HPLC, LC/MS is essential to confirm the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Electrophilic reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

Oxidation: Nitroso and nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

While specific case studies and comprehensive data tables for N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride are not available within the provided search results, research on related compounds provides insight into potential applications.

Opioid Kappa Agonists:

- A study on N-[2-(1-pyrrolidinyl)ethyl]acetamides explores their potential as opioid kappa agonists .

- The research identifies potent compounds with substituted-aryl groups at the C1 position of the ethyl linking moiety .

- One such compound, 2-(3,4-dichloro-phenyl)-N-methyl-N-[(1R,S)-1-(3-aminophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide (48), is found to be five times more active as a racemate than compound 13 in vitro .

- Compound 48 also demonstrates potent naloxone-reversible analgesic effects in a mouse abdominal constriction model (ED50 = 0.04 mg/kg sc) .

N-(3-amino-2-hydroxy-propyl) substituted alkylamide compounds:

- N-(3-amino-2-hydroxy-propyl) substituted alkylamide compounds have potential applications in various scientific fields .

Magnetic Resonance Imaging (MRI):

- Magnetic resonance imaging can evaluate tissue injury caused by intramuscular injections .

- Diffusion-related magnetic resonance imaging parametric maps can characterize white matter of the brain .

- MRI can detect early responses to biologic therapy .

- MRI is used to study white matter changes after a stroke in type 2 diabetic rats .

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions, while the pyrrolidinylacetamide moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Varied Heterocyclic Amines

The pyrrolidine group in the target compound distinguishes it from other acetamides with piperazine, morpholine, or pyridine substituents (Table 1).

Table 1: Comparison of Heterocyclic Substituents

Key Insights :

- Pyrrolidine vs. Piperazine : Piperazine’s dual nitrogen atoms increase basicity and solubility compared to pyrrolidine, which may enhance bioavailability in anticonvulsant analogs .

- Pyridine : Aromatic rigidity in pyridine-containing analogs enables specific interactions with protease active sites .

Analogs with Different Aryl Substituents

The 3-aminophenyl group in the target compound contrasts with chlorophenyl, trifluoromethylphenyl, and bromophenyl substituents in other acetamides (Table 2).

Table 2: Aryl Group Comparison

Key Insights :

- 3-Aminophenyl: The -NH₂ group may facilitate hydrogen bonding with opioid receptors, as seen in FITC-AA, a k-opioid ligand with a related 3-aminophenyl-pyrrolidine structure .

- Chlorophenyl : Electron-withdrawing -Cl increases metabolic stability and membrane permeability, critical for anticonvulsants .

- Bromophenyl : Larger halogens like bromine improve receptor affinity in FPR2 agonists .

Pharmacological Activity Comparisons

Opioid Receptor Ligands :

- FITC-AA (), a structurally complex analog, binds k-opioid receptors via its 3-aminophenyl and pyrrolidine groups. The target compound’s simpler structure may retain receptor affinity but with altered selectivity .

- Key Difference: FITC-AA includes dichlorophenyl and methyl groups, enhancing lipophilicity and receptor avidity compared to the target compound’s aminophenyl .

Anticonvulsants :

Antiviral Agents :

- Pyridine-based acetamides () inhibit SARS-CoV-2 protease via rigid aromatic interactions. The target compound’s flexible pyrrolidine and aminophenyl groups are less suited for this target .

Biological Activity

N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride, a compound with potential therapeutic implications, has garnered attention due to its biological activity. This article explores its synthesis, biological effects, and potential applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial properties.

Synthesis of this compound

The synthesis of this compound involves several key steps, primarily the acylation of 3-aminophenyl derivatives with pyrrolidine-based acetamides. The synthetic pathway typically requires careful control of reaction conditions to yield the desired dihydrochloride salt form, enhancing solubility and bioavailability.

Key Steps in Synthesis:

- Formation of the Acetamide : The initial step involves the reaction of 3-aminophenol with an appropriate acetic anhydride or acetic acid derivative.

- Pyrrolidine Integration : The next step incorporates a pyrrolidine moiety through a nucleophilic substitution reaction.

- Salt Formation : The final product is converted into its dihydrochloride form to improve stability and solubility.

Anticancer Activity

Research indicates that compounds similar to N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives containing phenyl and pyrrolidine groups can effectively inhibit the growth of various cancer cell lines, including A549 (lung cancer) cells.

Case Study: Anticancer Efficacy

- Compound Tested : A derivative of N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide.

- Cell Line : A549 cells.

- Findings : The compound reduced cell viability significantly at concentrations as low as 100 µM, demonstrating potential for further development as an anticancer agent .

Antimicrobial Activity

In addition to anticancer effects, N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide has shown promising antimicrobial activity against various pathogens, including multidrug-resistant strains of bacteria.

Comparative Antimicrobial Efficacy

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide | 0.032 | Antibacterial |

| Standard (Kanamycin) | 2.0 | Antibacterial |

| Other Derivatives | 0.064 - 0.05 | Antifungal |

These results indicate that the compound may serve as a lead structure for developing new antimicrobial agents targeting resistant strains .

The biological activity of N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide is believed to be linked to its ability to interfere with critical cellular processes in both cancerous and microbial cells.

Proposed Mechanisms:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.

- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall formation, leading to cell lysis.

Q & A

Q. How to resolve discrepancies in reported solubility profiles?

- Methodological Answer :

- Solvent screening : Test solubility in DMSO, PBS, and ethanol using nephelometry.

- pH-dependent studies : Adjust pH (2–8) to mimic physiological conditions and measure solubility via UV-Vis spectroscopy.

- Co-solvent systems : Explore PEG-400 or cyclodextrin complexes to enhance aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.